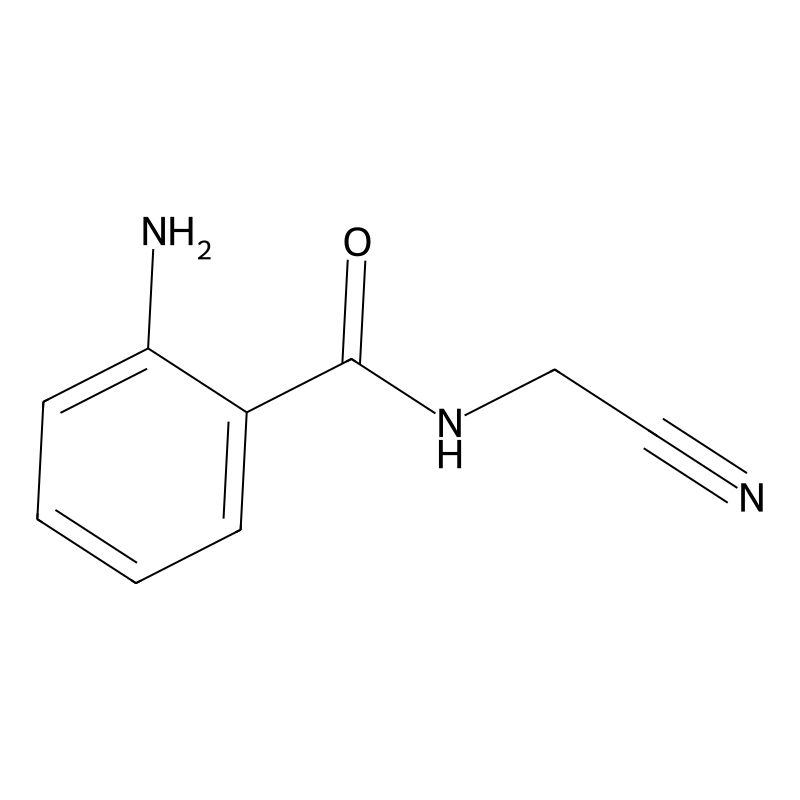

2-amino-N-(cyanomethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-N-(cyanomethyl)benzamide is an organic compound characterized by the presence of an amino group, a cyanomethyl substituent, and a benzamide structure. The molecular formula is C₉H₈N₄O, and its systematic name reflects its functional groups: an amino group (-NH₂) attached to a benzene ring that also carries a cyanomethyl group (-CH₂-C≡N) and a carbonyl group from the amide linkage (-C(=O)-NH-). This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.

The chemical reactivity of 2-amino-N-(cyanomethyl)benzamide primarily involves nucleophilic substitutions and cycloadditions. The cyanomethyl group can participate in various reactions, including:

- Hydrolysis: The nitrile can be hydrolyzed to form the corresponding carboxylic acid.

- Reduction: The compound can be reduced to yield amines or other derivatives.

- Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyanomethyl group can undergo [3 + 2] cycloadditions with suitable partners, leading to the formation of five-membered heterocycles .

Several synthetic routes exist for producing 2-amino-N-(cyanomethyl)benzamide:

- Nitrile Formation: Starting from an appropriate benzamide precursor, the introduction of a cyanomethyl group can be achieved using copper(I) cyanide in a solvent such as N,N-dimethylacetamide at elevated temperatures (around 170°C) .

- Hydrolysis of Nitriles: Nitriles can be converted into amides through hydrolysis under acidic or basic conditions. This method is straightforward and efficient for synthesizing amides from nitriles .

- Amidation Reactions: Direct amidation of carboxylic acids or esters with amines can yield the desired benzamide structure, followed by the introduction of the cyanomethyl group through nucleophilic substitution reactions .

The applications of 2-amino-N-(cyanomethyl)benzamide include:

- Pharmaceuticals: Its derivatives may serve as scaffolds for drug development targeting various diseases due to their potential biological activities.

- Organic Synthesis: This compound can act as an intermediate in synthesizing more complex organic molecules or as a building block in materials science.

Several compounds share structural similarities with 2-amino-N-(cyanomethyl)benzamide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzamide | Amino group on benzene | Simple structure; widely studied |

| N-(Cyanomethyl)-2-aminobenzamide | Cyanomethyl substituent | Enhanced reactivity due to nitrile |

| 2-Amino-5-cyanobenzamide | Additional cyano group | Potentially different biological activity |

| 3-Amino-N-(cyanomethyl)benzamide | Different position of amino group | Structural isomer with distinct properties |

The uniqueness of 2-amino-N-(cyanomethyl)benzamide lies in its specific substitution pattern and functional groups that may confer distinct chemical reactivity and biological properties compared to other similar compounds.